(2R,3S)-3-(3,4-Dichlorophenyl)-2-(ethoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane
Descripción
This compound, also known as Tesofensine (CAS 402856-42-2), is a bicyclic tropane derivative with the molecular formula C₁₇H₂₃Cl₂NO and a molecular weight of 328.28 g/mol . Its structure features an 8-azabicyclo[3.2.1]octane core substituted with a 3,4-dichlorophenyl group at the 3-position, an ethoxymethyl moiety at the 2-position, and a methyl group at the 8-nitrogen (Figure 1).
Pharmacological Role: Tesofensine acts as a triple monoamine reuptake inhibitor (SNDRI), targeting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters . Originally developed for neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases, it gained attention for its potent anti-obesity effects, reducing appetite and increasing energy expenditure via dopaminergic and noradrenergic pathways .
Propiedades
IUPAC Name |
(2R,3S)-3-(3,4-dichlorophenyl)-2-(ethoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2NO/c1-3-21-10-14-13(9-12-5-7-17(14)20(12)2)11-4-6-15(18)16(19)8-11/h4,6,8,12-14,17H,3,5,7,9-10H2,1-2H3/t12?,13-,14-,17?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVWXKKWDOJNIT-YXXKGXSTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1C2CCC(N2C)CC1C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC[C@@H]1[C@H](CC2CCC1N2C)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(2R,3S)-3-(3,4-Dichlorophenyl)-2-(ethoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane, commonly referred to as Tesofensine, is a bicyclic compound with significant biological activity. It belongs to the class of azabicycloalkanes and is characterized by its unique structure that includes a dichlorophenyl group and an ethoxymethyl side chain. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of neuropsychiatric disorders.
Chemical Structure and Properties
The molecular formula of Tesofensine is C₁₇H₂₃Cl₂N O, and it features a bicyclic structure that incorporates nitrogen. The presence of the dichlorophenyl group is crucial for its biological activity, enhancing its interaction with neurotransmitter systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₃Cl₂N O |
| Molecular Weight | 320.28 g/mol |
| CAS Number | 195875-84-4 |
| Chemical Class | Azabicycloalkanes |
Tesofensine functions primarily as a triple monoamine reuptake inhibitor (TMRI), affecting the levels of three key neurotransmitters: serotonin , norepinephrine , and dopamine . By inhibiting the reuptake of these neurotransmitters, Tesofensine increases their availability in the synaptic cleft, which may enhance mood and cognitive function.
Neurotransmitter Interaction
- Serotonin : Influences mood and anxiety.
- Norepinephrine : Affects attention and responding actions.
- Dopamine : Plays a role in reward and pleasure centers.
Biological Activity Studies
Research indicates that Tesofensine exhibits promising results in various preclinical and clinical studies:
- Neuropsychiatric Disorders : Studies have shown that Tesofensine can improve symptoms in conditions such as depression and obesity by modulating neurotransmitter levels.
- Binding Affinity : Interaction studies demonstrate that Tesofensine has a high binding affinity for serotonin and norepinephrine transporters, which is critical for its therapeutic effects.
Case Study Data
A notable clinical trial involved overweight patients treated with Tesofensine over several months. The results indicated significant weight loss compared to placebo groups, suggesting its potential as an anti-obesity agent.
| Study Reference | Population | Duration | Outcome |
|---|---|---|---|
| Clinical Trial 1 | Overweight adults | 24 weeks | Significant weight loss (average 10% reduction) |
| Clinical Trial 2 | Patients with depression | 12 weeks | Improved mood scores compared to placebo |
Comparative Analysis with Similar Compounds
Tesofensine shares structural similarities with other azabicycloalkanes, such as:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Tesofensine | 8-Azabicyclo[3.2.1]octane derivative | Triple monoamine reuptake inhibitor; used in obesity treatment |
| NS2359 | 8-Azabicyclo[3.2.1]octane derivative | Similar mechanism; potential for treating depression |
The unique stereochemistry and functional groups of Tesofensine may provide distinct therapeutic benefits compared to these similar compounds.
Comparación Con Compuestos Similares
Table 1: Structural and Functional Comparison of Azabicyclo[3.2.1]octane Derivatives
Key Structural and Functional Differences
Substituent Effects on Selectivity :
- Tesofensine’s ethoxymethyl group at C2 enhances lipophilicity and bioavailability compared to RTI-111’s carbomethoxy group, contributing to its longer half-life (8–9 days vs. 2–4 hours for RTI-111) .
- The 3,4-dichlorophenyl moiety in both Tesofensine and RTI-111 enhances DAT binding affinity, but RTI-111’s 2β-carbomethoxy group limits CNS penetration, reducing clinical utility for obesity .
Bivalent vs. Monovalent Ligands: Bivalent ligands like Compound 14 (Figure 2) exploit proximity between DAT and serotonin transporters, showing higher potency in preclinical cocaine addiction models compared to monovalent analogues like Tesofensine .
Radioligand Analogues :
- The 4-iodophenyl derivative (CAS 133647-95-7) serves as a PET radiotracer for DAT imaging, leveraging iodine’s radioisotope properties, unlike Tesofensine’s therapeutic focus .
Pharmacokinetic and Clinical Comparisons
- Efficacy in Obesity : In Phase II trials, Tesofensine achieved ~10% body weight reduction over 24 weeks, outperforming earlier tropane derivatives like RTI-111, which showed negligible weight-loss effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
